4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a valuable synthetic building block in organic chemistry. [] It is particularly important due to the presence of the trifluoromethyl (CF3) group, which imparts unique properties to molecules. ETFBO is utilized in the synthesis of various trifluoromethyl-substituted heterocycles, including thiophenes, furans, pyrroles, and piperazines. [] These heterocycles are important structural motifs found in numerous pharmaceuticals, agrochemicals, and materials.
4-Ethoxy-3-(trifluoromethyl)phenol is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group and a trifluoromethyl group. The compound has the molecular formula and a molecular weight of approximately 206.164 g/mol. It is classified as a phenolic compound and is often used as an intermediate in various chemical syntheses, particularly in the production of agrochemicals, pharmaceuticals, and dyes .
This compound can be synthesized through various methods involving the reaction of substituted phenols with trifluoromethylating agents. The availability of starting materials and reagents plays a crucial role in its synthesis. It is commercially available from chemical suppliers and can also be produced in laboratory settings using established synthetic routes .
4-Ethoxy-3-(trifluoromethyl)phenol falls under the category of phenolic compounds due to the presence of the hydroxyl group (-OH) attached to a benzene ring. Its classification also extends to trifluoromethyl-substituted phenols, which are known for their unique reactivity and applications in various fields .
The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenol typically involves several key methods:
The synthesis process usually requires careful temperature control and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate reactions. Reaction conditions are optimized for yield and purity, often requiring purification steps like recrystallization or chromatography to isolate the final product .
The molecular structure of 4-Ethoxy-3-(trifluoromethyl)phenol is represented by its chemical formula . The structural representation includes:
The InChI Key for this compound is KTAPXNQLDCIIAO-UHFFFAOYSA-N, and its SMILES notation is CCOC1=C(C=C(C=C1)O)C(F)(F)F .
4-Ethoxy-3-(trifluoromethyl)phenol is involved in various chemical reactions:
These reactions typically require specific catalysts or reagents, such as transition metals for oxidation and reduction processes, and may involve solvents that facilitate the reaction while minimizing side products.
The mechanism of action for 4-Ethoxy-3-(trifluoromethyl)phenol involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor or activator depending on its target, influencing various biochemical pathways.
Studies suggest that compounds with similar structures can modulate enzyme activity through competitive inhibition or allosteric effects, although specific targets for 4-Ethoxy-3-(trifluoromethyl)phenol require further investigation to establish precise interactions .
Safety data indicate that this compound may cause skin irritation and serious eye irritation upon contact, highlighting the need for proper handling procedures during laboratory work .
4-Ethoxy-3-(trifluoromethyl)phenol has diverse applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9